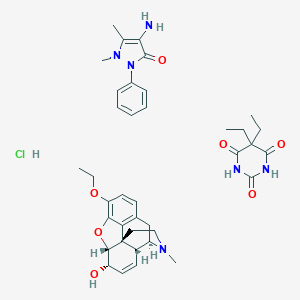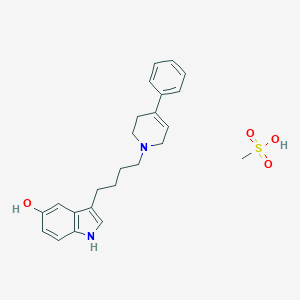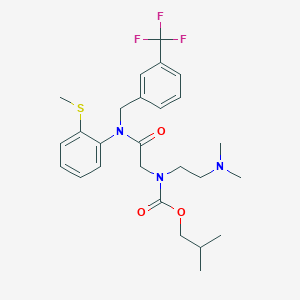
Veralgin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Aminopyrine mixture with Barbital and Ethylmorphine” is a combination of three distinct chemical entities: aminopyrine, barbital, and ethylmorphine. Aminopyrine is a pyrazolone derivative with analgesic, anti-inflammatory, and antipyretic properties . Barbital is a long-acting barbiturate used as a hypnotic and sedative . Ethylmorphine is an opioid analgesic used for its pain-relieving properties. This mixture is used for its combined analgesic, sedative, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aminopyrine involves the reaction of phenylhydrazine with acetoacetic ester, followed by methylation . Barbital is synthesized through the condensation of diethyl malonate with urea in the presence of sodium ethoxide . Ethylmorphine is prepared by ethylation of morphine using ethyl iodide in the presence of a base.
Industrial Production Methods
The industrial production of aminopyrine-barbital complex involves a spray-drying technique. Aqueous slurries of aminopyrine and barbital, along with various excipients, are spray-dried using a centrifugal wheel atomizer at specific temperatures and rotation speeds . This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aminopyrine undergoes oxidation during the spray-drying process, forming a mixture of oxidation products.
Reduction: Aminopyrine and its derivatives can be reduced to their respective amines.
Substitution: Ethylmorphine is synthesized through an ethylation reaction, a type of nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Ethyl iodide and a base for ethylation reactions.
Major Products
Oxidation: 5-oxo-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline carboxyaldehyde and other oxidation products.
Reduction: Corresponding amines.
Substitution: Ethylmorphine from morphine.
Scientific Research Applications
The aminopyrine mixture with barbital and ethylmorphine has various applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenazone: Similar to aminopyrine, used as an analgesic and antipyretic.
Phenobarbital: Another barbiturate with sedative and hypnotic properties.
Uniqueness
The combination of aminopyrine, barbital, and ethylmorphine provides a unique blend of analgesic, sedative, and anti-inflammatory effects, making it useful in various therapeutic applications.
Properties
CAS No. |
122114-16-3 |
|---|---|
Molecular Formula |
C38H49ClN6O7 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChI Key |
FDBJOJMJXVZQEH-VSYPDCRNSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Key on ui other cas no. |
122114-16-3 |
Synonyms |
Veralgin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)








![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)




